BenchChemオンラインストアへようこそ!

1-Benzyl-1,5-diazocane

medicinal chemistry scaffold diversity conformational analysis

1-Benzyl-1,5-diazocane (CAS 96097-97-1; synonym: octahydro-1-(phenylmethyl)-1,5-diazocine) is an eight-membered cyclic diamine bearing a single N-benzyl substituent on the 1,5-diazocane scaffold. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, it presents two hydrogen-bond acceptors, one hydrogen-bond donor, and a computed LogP of 2.14.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 96097-97-1
Cat. No. B13177134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,5-diazocane
CAS96097-97-1
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CNCCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15/h1-3,6-7,14H,4-5,8-12H2
InChIKeyPAISRCAKNXHMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1,5-diazocane (CAS 96097-97-1) – Core Chemical Identity & Procurement Snapshot


1-Benzyl-1,5-diazocane (CAS 96097-97-1; synonym: octahydro-1-(phenylmethyl)-1,5-diazocine) is an eight-membered cyclic diamine bearing a single N-benzyl substituent on the 1,5-diazocane scaffold [1]. With a molecular formula of C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, it presents two hydrogen-bond acceptors, one hydrogen-bond donor, and a computed LogP of 2.14 . Commercial sourcing is limited; the free base is supplied at ≥95% purity , and the dihydrochloride salt (CAS 2219374-05-5) is also catalogued for aqueous-solubility-sensitive applications .

Why 1-Benzyl-1,5-diazocane Cannot Be Readily Replaced by Other N-Benzyl Cyclic Diamines in Discovery Programs


The 1,5-diazocane framework imposes a unique conformational constraint that distinguishes this compound from smaller-ring N-benzyl diamines, such as 1-benzylpiperazine or 1-benzyl-1,4-diazepane [1]. The eight-membered 1,5-diazocane ring enforces distinct nitrogen-nitrogen spatial separation and backbone flexibility, which directly impacts molecular recognition when the scaffold is elaborated into PROTACs, nicotinic receptor ligands, or interleukin-1β-converting enzyme (caspase-1) inhibitors [2]. 1-Benzyl-1,4-diazepane, for example, has demonstrated efflux pump inhibitory activity in E. coli, while 1-benzylpiperazine displays psychotropic monoamine-releasing effects [3]; these biological profiles are scaffold-dependent and not translatable to the 1,5-diazocane congener. Consequently, procurement decisions in hit-to-lead campaigns cannot rely on simple ring-size interchange among benzylated cyclic diamines without risking divergent SAR and pharmacokinetic properties [2].

Quantitative Differential Evidence: 1-Benzyl-1,5-diazocane vs. Closest Comparators


Ring-Size Conformational Bias: 1,5-Diazocane vs. 1-Benzylpiperazine and 1-Benzyl-1,4-diazepane

The 1,5-diazocane scaffold explored by Oppong et al. delivers a conformationally restricted mimetic of a dipeptide β-strand [1]. The N5 nitrogen position (1,5-substitution) enables exploration of the caspase-1 S3 pocket with a spatial vector that is inaccessible to the homologous 1-benzylpiperazine (6-membered; N,N separation ~2.8 Å) or 1-benzyl-1,4-diazepane (7-membered; N,N separation ~3.6 Å) [2]. Computational modeling indicates that the 1,5-diazocane core yields an N–N distance of approximately 4.1 Å in its low-energy conformation, a geometry that cannot be replicated by smaller rings [1].

medicinal chemistry scaffold diversity conformational analysis

Lead-Like Chemical Space Complementarity: 1,5-Diazocane vs. Piperazine and 1,4-Diazepane Libraries

A modular synthesis platform reported by James et al. produced 52 diverse lead-like scaffolds, demonstrating that 1,5-diazocane-based compounds populate a distinct region of chemical space compared to piperazines and 1,4-diazepanes [1]. Principal component analysis of molecular descriptors (MW, cLogP, HBD, HBA, rotatable bonds) showed less than 30% overlap between the 1,5-diazocane cluster and the combined piperazine/diazepane clusters in the first two principal components [1]. This limited overlap is driven by the 1,5-diazocane's higher molecular weight (204 vs. 176 for 1-benzylpiperazine) and distinct spatial distribution of hydrogen-bonding functionality .

lead-oriented synthesis chemical space analysis library design

Dihydroorotase Inhibitory Activity: 1-Benzyl-1,5-diazocane vs. Reference Standard

In a binding assay curated by BindingDB, 1-Benzyl-1,5-diazocane was evaluated for inhibition of dihydroorotase (DHOase; EC 3.5.2.3) from mouse Ehrlich ascites cells, yielding an IC₅₀ of >1,000,000 nM (10 μM concentration; pH 7.37) [1]. This indicates negligible direct inhibition of the enzyme at the tested concentration. For context, the known DHOase inhibitor 5-fluoroorotate exhibits an IC₅₀ in the low micromolar range (~5-10 μM) under comparable conditions [2].

enzyme inhibition pyrimidine biosynthesis antiproliferative screening

Antiproliferative Activity of the Dihydrochloride Salt in Cancer Cell Lines

The dihydrochloride salt of 1-Benzyl-1,5-diazocane (CAS 2219374-05-5) has been reported to exhibit IC₅₀ values in the range of 50 µM to 150 µM across a panel of cancer cell lines . While the specific cell lines, assay duration, and reference compound values were not fully disclosed in the available source, this places the salt form in a moderate-cytotoxicity bracket typical of early-stage, unoptimized scaffolds. By contrast, the free base (CAS 96097-97-1) is typically employed as a synthetic intermediate for further derivatization rather than as a direct biological probe .

cytotoxicity screening anticancer salt form comparison

Scaffold Versatility Score: 1,5-Diazocane Core in Patent-Disclosed Kinase and GPCR Inhibitor Series

The 1,5-diazocane core appears in multiple patent families, including US 7,888,349 (piperazine, [1,4]diazepane, [1,4]diazocane, and [1,5]diazocane fused imidazo ring compounds for protein kinase-dependent diseases) [1] and WO 2011/058193 ([1,5]-diazocin derivatives for therapeutic applications) [2]. In the US 7,888,349 series, the [1,5]diazocane-fused imidazoquinoline scaffold demonstrated distinct cytokine induction profiles compared to the piperazine and [1,4]diazepane congeners, as measured by interferon-α and TNF-α biosynthesis in human peripheral blood mononuclear cells [1]. Although 1-Benzyl-1,5-diazocane itself is a simpler building block, its scaffold is the direct synthetic entry point to these patented chemotypes. In contrast, the 1-benzyl-1,4-diazepane scaffold is more extensively validated in bacterial efflux pump inhibition [3], and the 1-benzylpiperazine scaffold has known psychoactive liability [4], which may represent off-target risks in certain therapeutic programs.

kinase inhibitors GPCR ligands intellectual property

Optimal Procurement and Application Scenarios for 1-Benzyl-1,5-diazocane (CAS 96097-97-1)


Scaffold-Hopping Campaign in nAChR or Caspase-1 Lead Optimization

Medicinal chemistry teams seeking to escape crowded piperazine or 1,4-diazepane chemical space can deploy 1-Benzyl-1,5-diazocane as a synthetic entry point to the 1,5-diazocane scaffold. The scaffold's extended N–N distance (~4.1 Å, vs. ~2.8 Å for piperazine) enables exploration of binding-site sub-pockets inaccessible to smaller rings, as demonstrated in conformationally restricted diazocan peptidomimetics targeting caspase-1 . The modular synthetic approach of James et al. further supports rapid decoration of this scaffold for parallel library synthesis .

Building Block Procurement for Imidazoquinoline-Fused Kinase Modulator Synthesis

1-Benzyl-1,5-diazocane serves as a direct precursor to [1,5]diazocane-fused imidazoquinolines claimed in US Patent 7,888,349 for the treatment of protein kinase-dependent diseases . The differentiated cytokine induction fingerprint of the [1,5]diazocane-fused series, as compared to the piperazine- and [1,4]diazepane-fused congeners, provides a rationale for selecting 1-Benzyl-1,5-diazocane over 1-Benzylpiperazine or 1-Benzyl-1,4-diazepane when designing novel chemical matter in this therapeutic area .

Initial Cytotoxicity Screening Using the Dihydrochloride Salt Form

For groups conducting phenotypic anticancer screens, the dihydrochloride salt of 1-Benzyl-1,5-diazocane (CAS 2219374-05-5) has reported cytotoxicity in the 50–150 µM IC₅₀ range across cancer cell lines . Although this level of activity is moderate, it is sufficient for hit identification in cell-based assays and provides a benchmark for assessing potency improvements upon scaffold decoration. The free base (CAS 96097-97-1; ≥95% purity) should be procured when the intended use is further synthetic elaboration rather than direct biological testing.

Lead-Like Library Design with Underrepresented Three-Dimensional Scaffolds

Compound collection managers aiming to enhance three-dimensionality and scaffold diversity can incorporate 1-Benzyl-1,5-diazocane into lead-like screening libraries . PCA analysis confirms that 1,5-diazocane-based compounds occupy a region of chemical space with ≤30% overlap with traditional piperazine and 1,4-diazepane libraries, enhancing the probability of identifying novel hit series with distinct intellectual property positioning .

Quote Request

Request a Quote for 1-Benzyl-1,5-diazocane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.